Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride

Description

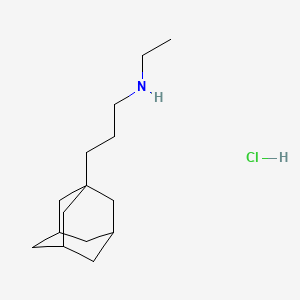

Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride is a synthetic adamantane derivative featuring a propyl chain substituted with an ethylamine group at the 1-position of the adamantane cage, followed by hydrochlorination.

The synthesis of such derivatives typically involves base-mediated reactions or phase-transfer catalysis. For example, 1-(3-isocyanopropyl)adamantane was synthesized using tert-butyl alcohol and chloroform with bases like NaOH or KOH . While direct evidence for the synthesis of 1-(3-ethylaminopropyl)-adamantane hydrochloride is absent, its preparation likely follows similar methodologies with ethylamine as the nucleophile.

Properties

CAS No. |

52582-79-3 |

|---|---|

Molecular Formula |

C15H28ClN |

Molecular Weight |

257.84 g/mol |

IUPAC Name |

3-(1-adamantyl)-N-ethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H27N.ClH/c1-2-16-5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14,16H,2-11H2,1H3;1H |

InChI Key |

LDZSKXHAIBCHCF-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCC12CC3CC(C1)CC(C3)C2.Cl |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The most efficient and industrially favored method involves a two-step process starting from 1,3-dimethyladamantane:

Detailed Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Dimethyladamantane, nitric acid (10 equiv), formamide (9 equiv), 85 °C, 2 h | Ritter-type reaction forming N-formyl intermediate | 98 |

| 2 | Hydrolysis with 21% aqueous HCl, reflux, 1 h | Conversion of formamide intermediate to memantine hydrochloride | 85 |

- The reaction is initiated by slow addition of 1,3-dimethyladamantane to nitric acid at 20–25 °C, followed by formamide addition and heating.

- After reaction completion, the mixture is cooled and extracted with dichloromethane.

- The organic layer is neutralized and dried before hydrolysis.

- Hydrolysis is performed by refluxing with aqueous hydrochloric acid, followed by concentration and crystallization steps to isolate the product.

Advantages

- Reduction of steps from 3–4 to 2.

- Avoids hazardous bromination and use of liquid bromine.

- Eliminates the need for sodium hydroxide in high-boiling solvents.

- Overall yield improved to approximately 83%.

- Shorter total reaction time (5–8 hours vs. 35–40 hours).

- Safer, more environmentally friendly, and scalable for industrial production.

Alternative Methods and Variations

Bromination Route (Less Preferred)

- Bromination of 1,3-dimethyladamantane with liquid bromine at reflux to form 1-bromo-3,5-dimethyladamantane.

- Subsequent Ritter reaction with acetonitrile in sulfuric acid.

- Hydrolysis with sodium hydroxide in diethylene glycol at high temperature (245–250 °C).

- Formation of hydrochloride salt by treatment with anhydrous HCl in ether.

Disadvantages: Multiple steps, hazardous reagents (liquid bromine, anhydrous HCl in ether), longer reaction times, lower overall yields (54–77%).

Patent-Described Methods Involving Chloroacetonitrile

- Reaction of 1-hydroxy-3,5-dimethyladamantane or 1-bromo-3,5-dimethyladamantane with chloroacetonitrile in sulfuric acid and organic acid solvents (e.g., acetic acid, DMF).

- Controlled temperature conditions (0 to 70 °C) to prevent decomposition.

- Post-reaction treatment with sodium hydroxide for neutralization.

- Conversion of free base to hydrochloride salt by reaction with aqueous hydrochloric acid in C1–C4 alcohol solvents (ethanol, isopropanol).

- Isolation by crystallization and drying.

This method emphasizes mild conditions and the ability to convert intermediates directly to the hydrochloride salt without isolating the free base.

Comparative Analysis of Preparation Methods

| Feature | Two-Step Ritter-Type (Formamide) | Bromination Route | Chloroacetonitrile Route (Patent) |

|---|---|---|---|

| Starting Material | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane | 1-Hydroxy- or 1-bromo-3,5-dimethyladamantane |

| Number of Steps | 2 | 4 | 3 (approx.) |

| Key Reagents | Nitric acid, formamide, HCl | Bromine, acetonitrile, NaOH, anhydrous HCl | Chloroacetonitrile, sulfuric acid, organic acids, NaOH, HCl |

| Reaction Conditions | 85 °C, 2 h + reflux hydrolysis | Reflux, high temp (245–250 °C) | 0–70 °C, mild conditions |

| Overall Yield | ~83% | 54–77% | Not explicitly stated, but optimized |

| Safety | Safer, no bromine or ether | Hazardous bromine and ether | Mild, controlled temperature |

| Scalability | Industrially scalable | Less favorable | Potentially scalable |

Research Findings and Optimization Data

- Optimal molar ratio for two-step synthesis: 1 (1,3-dimethyladamantane) : 10 (nitric acid) : 9 (formamide).

- Optimal reaction temperature: 85 °C for Ritter-type reaction.

- Hydrolysis performed with 21% aqueous HCl at reflux for 1 hour.

- Purity of final memantine hydrochloride product confirmed by GC–MS: >99.3%.

- Safety studies indicate the two-step method is non-explosive and safe for scale-up.

- Reaction time for two-step method significantly reduced compared to older methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The adamantane framework undergoes nucleophilic substitution, particularly at bridgehead positions. The ethylaminopropyl side chain can act as a directing group or participate in further functionalization.

-

Bromination :

Adamantane derivatives react with brominating agents (e.g., Br₂) under Lewis acid catalysis (e.g., AlCl₃) to form monosubstituted products. For example, bromination at the bridgehead yields 1-bromoadamantane derivatives .-

Example :

-

-

Fluorination :

Fluorination typically proceeds via adamantane cation intermediates. Gaseous fluorine or nucleophilic fluorinating agents (e.g., KF) can introduce fluorine atoms .

Electrophilic Addition and Functionalization

The adamantane core is resistant to electrophilic attack due to its rigid structure, but the ethylaminopropyl side chain enhances reactivity at specific sites.

-

Sulfonation :

Reaction with concentrated H₂SO₄ generates sulfonated derivatives. The hydrochloride salt improves solubility in polar solvents, facilitating such reactions . -

Amidation :

The ethylamine group can undergo amidation with acyl chlorides or anhydrides. For example, coupling with acetic anhydride yields acetylated derivatives :

Oxidation and Reduction

-

Oxidation :

The adamantane core oxidizes to adamantanone derivatives under strong oxidizing conditions (e.g., CrO₃/H₂SO₄) .-

Product :

-

-

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces amide linkages (if present) to amines, though the ethylamine group itself is stable under mild reducing conditions .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt enhances aqueous solubility and stability. Key reactions include:

-

Deprotonation :

In basic media, the ethylamine group is deprotonated, enabling nucleophilic reactivity (e.g., alkylation or acylation). -

Ion Exchange :

The hydrochloride counterion can be replaced with other anions (e.g., nitrate, sulfate) via metathesis reactions .

Comparative Reaction Data Table

Key Findings

-

The adamantane core’s stability allows selective functionalization at bridgehead positions.

-

The ethylaminopropyl group enhances solubility and enables further derivatization via amine-specific reactions.

-

Industrial-scale syntheses prioritize catalytic methods (e.g., flow reactors) to optimize yield .

For further details on synthetic protocols or mechanistic studies, consult primary literature from PubMed Central (PMC) and ACS Publications .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Adamantane derivatives are recognized for their antiviral properties, particularly against influenza viruses. Similar compounds like amantadine and rimantadine have been effectively used in treating influenza A and have shown significant efficacy in inhibiting viral replication by interfering with viral protein functions. The structural characteristics of 1-(3-ethylaminopropyl)-, hydrochloride suggest it may exhibit similar antiviral capabilities, although specific studies on this compound are still required to confirm its effectiveness.

Neuroprotective Effects

The compound's structural similarities to memantine, an NMDA receptor antagonist used in Alzheimer's disease treatment, indicate potential neuroprotective applications. Memantine modulates neurotransmitter systems and enhances dopamine release, which could be a mechanism shared by 1-(3-ethylaminopropyl)-, hydrochloride. Preliminary investigations into its pharmacodynamics could reveal insights into its neuroprotective properties.

Table 1: Comparison of Adamantane Derivatives

| Compound Name | Structure Type | Primary Use | Notable Characteristics |

|---|---|---|---|

| Amantadine Hydrochloride | Adamantane derivative | Antiviral agent | Effective against influenza A viruses |

| Memantine Hydrochloride | Adamantane derivative | Alzheimer's treatment | NMDA receptor antagonist |

| Rimantadine Hydrochloride | Adamantane derivative | Antiviral agent | Similar mechanism to amantadine |

| 1-(3-ethylaminopropyl)-hydrochloride | Adamantane derivative | Potential antiviral/neuroprotective agent | Structural potential for similar biological activity |

Material Science Applications

Nanotechnology

Recent advancements have explored the modification of materials using adamantane derivatives to enhance their properties. For instance, the integration of adamantane into polymer matrices has been shown to improve mechanical strength and thermal stability. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries.

Graphene Modification

A study demonstrated the successful modification of graphene oxide with adamantane derivatives through diimide-activated amidation reactions. This modification enhances the compatibility of graphene with organic matrices, leading to improved performance in composite materials used for electronic applications .

Case Studies

Case Study: Antimycobacterial Activity

Research has indicated that adamantane derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis strains. In one study, novel adamantanol-based compounds were synthesized and showed increased potency against extensively drug-resistant strains compared to traditional agents . This highlights the potential of adamantane derivatives in combating resistant bacterial infections.

Case Study: Targeted Drug Delivery Systems

The development of adamantane-conjugated toll-like receptor agonists has shown promise in cancer therapy. By modifying these agonists with adamantane, researchers achieved targeted delivery to tumor-associated macrophages while minimizing systemic side effects. This approach demonstrates the versatility of adamantane derivatives in enhancing therapeutic efficacy through improved drug delivery mechanisms .

Mechanism of Action

The mechanism of action of Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Chain Length and Substituents: The ethylaminopropyl group in the target compound introduces a longer and more lipophilic side chain compared to amantadine (aminoadamantane) or rimantadine (α-methyladamantylmethylamine). This may enhance membrane permeability but reduce solubility in aqueous media . Positional Isomerism: Derivatives substituted at the 1-position (e.g., rimantadine) often show higher antiviral activity than 2-position isomers, as seen in Tecovirimat analogs .

Biological Activity: Amantadine and rimantadine inhibit the influenza A M2 proton channel, preventing viral uncoating . The ethylaminopropyl derivative’s activity remains uncharacterized, but its extended chain may sterically hinder binding to the M2 channel, reducing efficacy compared to rimantadine. Memantine’s NMDA receptor antagonism is attributed to its dimethyladamantane structure . The ethylaminopropyl group’s bulkiness might similarly modulate receptor interactions but requires experimental validation.

Toxicity and Pharmacokinetics: Acute toxicity data for 1-(3-aminopropyl)adamantane hydrochloride (LD₅₀ = 600 mg/kg in mice) suggest moderate toxicity . The ethylaminopropyl analog’s toxicity profile is unknown but could differ due to altered metabolism or tissue distribution. Rimantadine’s lower toxicity compared to amantadine highlights the role of substituents in safety optimization .

Synthetic Methods :

- Base-mediated alkylation (e.g., NaOH, KOH) and tert-butyl alcohol/chloroform systems are common for introducing amine-containing side chains to adamantane . Phase-transfer catalysts improve yields in rimantadine synthesis .

Biological Activity

Adamantane, 1-(3-ethylaminopropyl)-, hydrochloride is a derivative of adamantane, a compound known for its unique diamond-like structure and significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

Adamantane derivatives are characterized by their rigid structure, which contributes to their stability and reactivity. The specific substitution of the ethylaminopropyl group enhances the compound's interaction with biological targets. The hydrochloride form improves solubility and stability in aqueous environments, making it suitable for pharmaceutical applications.

Biological Activity

The biological activity of adamantane derivatives like 1-(3-ethylaminopropyl)-, hydrochloride can be categorized into several key areas:

- Antiviral Properties : Adamantane derivatives are primarily recognized for their antiviral effects, particularly against influenza viruses. They inhibit viral uncoating, thereby preventing replication. For instance, amantadine and rimantadine are well-studied derivatives that exhibit similar antiviral mechanisms.

- Neuroprotective Effects : These compounds have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems. Specifically, they can influence dopaminergic pathways, which is beneficial in conditions such as Parkinson's disease and Alzheimer's disease.

- Immunomodulatory Effects : Recent studies indicate that adamantane-modified compounds can polarize tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) phenotype to a tumor-suppressive (M1-like) phenotype. This property enhances their potential in cancer therapy.

The mechanisms through which adamantane derivatives exert their biological effects include:

- Binding Affinity : Studies have shown that these compounds can bind effectively to viral proteins and neuronal receptors, influencing viral replication and neurotransmitter release.

- Modulation of Signaling Pathways : Adamantane derivatives can modulate various signaling pathways related to dopamine and glutamate, which are crucial for neuroprotection and cognitive function.

- Nanoformulation for Targeted Delivery : Recent developments have involved nanoformulated adamantane derivatives that enhance drug delivery to specific cells while minimizing systemic side effects. For example, R848-Ad is an adamantane-conjugated TLR7/8 agonist that shows promise in cancer immunotherapy by targeting TAMs effectively.

Comparative Analysis with Other Compounds

A comparison of various adamantane derivatives highlights their unique biological activities:

| Compound Name | Structure Type | Biological Activity | Notable Characteristics |

|---|---|---|---|

| Amantadine | Adamantane derivative | Antiviral (influenza) | Effective against influenza A viruses |

| Memantine | Adamantane derivative | Alzheimer's treatment | NMDA receptor antagonist |

| Rimantadine | Adamantane derivative | Antiviral (influenza) | Similar mechanism to amantadine |

| 1-Aminoadamantane | Amino-substituted adamantane | Neuroprotective effects | Potential use in treating Parkinson's disease |

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that adamantane derivatives significantly inhibited influenza virus replication in vitro by interfering with the viral protein functions .

- Neuroprotective Mechanisms : Research indicated that compounds like memantine modulate dopamine release and provide neuroprotection in models of Alzheimer’s disease .

- Cancer Immunotherapy : The development of R848-Ad showed enhanced efficacy in polarizing TAMs while reducing systemic side effects compared to non-modified counterparts .

Q & A

Basic Research Questions

Q. How can impurities in adamantane derivatives like 1-(3-ethylaminopropyl)adamantane hydrochloride be identified and quantified?

- Methodology : Gas chromatography (GC) with flame ionization detection (FID) using a HP-5 capillary column and programmed temperature gradients is a validated approach. Impurities such as amino-disubstituted adamantane or positional isomers (e.g., 2-aminoadamantane) can be resolved via retention time and confirmed with mass spectrometry (MS). The limit of detection (LOD) for this method is 2 ng, and quantification uses area normalization . For pharmacopeial compliance, the U.S. Pharmacopeia (USP) recommends comparing peak response ratios between test and standard solutions, with individual impurities capped at ≤0.3% and total impurities ≤1.0% .

Q. What are the critical physicochemical properties of adamantane derivatives relevant to experimental design?

- Key Properties :

- Melting Point : Adamantane derivatives often exhibit high melting points (>300°C for some hydrochlorides), necessitating controlled heating during synthesis or analysis .

- Stability : Adamantane derivatives are generally stable under recommended storage conditions but may degrade under prolonged exposure to moisture or UV light .

- Solubility : Hydrochloride salts are typically water-soluble, but solubility in organic solvents (e.g., chloroform, DMF) varies, influencing reaction solvent choices .

Q. What safety protocols are essential for handling adamantane derivatives in laboratory settings?

- Safety Measures :

- Use fume hoods to avoid inhalation of aerosols or dust.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in airtight containers away from oxidizing agents and moisture .

- Dispose of waste via controlled incineration or authorized chemical disposal facilities to minimize aquatic toxicity risks (classified as Acute 1 hazard for aquatic organisms) .

Advanced Research Questions

Q. How can synthetic routes to 1-(3-ethylaminopropyl)adamantane hydrochloride be optimized for yield and purity?

- Synthetic Optimization :

- Reagent Selection : Use tert-butanol and sulfuric acid for carboxylation reactions, as demonstrated in adamantane carboxylic acid synthesis, but monitor CO emissions .

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) effectively removes byproducts like unreacted adamantane precursors .

- Characterization : X-ray crystallography confirms stereochemistry, while NMR (¹H/¹³C) and HPLC-MS validate structural integrity and purity .

Q. What analytical challenges arise in distinguishing structurally similar adamantane derivatives, and how can they be resolved?

- Challenges : Isomeric impurities (e.g., 1- vs. 2-substituted adamantanes) and hydrochlorides with varying alkyl chain lengths may co-elute in standard chromatographic methods.

- Solutions :

- Derivatization : Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances detection sensitivity and resolution in HPLC .

- Advanced MS Techniques : High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) differentiates isomers based on fragmentation patterns .

Q. How do adamantane derivatives interact with biological targets, and what assays are suitable for studying their mechanisms?

- Mechanistic Insights : Adamantane derivatives (e.g., rimantadine, memantine) often target ion channels or enzymes via hydrophobic interactions with adamantane's rigid cage structure.

- Assays :

- Enzyme Inhibition : Competitive ATP-binding assays (e.g., kinase inhibition) using fluorescence polarization or radiometric methods .

- Cellular Uptake : Radiolabeled derivatives (e.g., ³H-labeled) quantify membrane permeability in cell cultures .

Methodological Reference Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.